6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid

Drug Discovery Lead Optimisation Physicochemical Profiling

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid (CAS 1540463‑21‑5) belongs to the imidazo[1,2‑a]pyridine‑3‑propanoic acid family, a heterocyclic scaffold widely used in medicinal chemistry and agrochemical research. The molecule features a fused imidazo[1,2‑a]pyridine core substituted at the 6‑position with an electron‑withdrawing trifluoromethyl group and a three‑carbon alkanoic acid side chain at the 3‑position.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.20
CAS No. 1540463-21-5
Cat. No. B3105596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid
CAS1540463-21-5
Molecular FormulaC11H9F3N2O2
Molecular Weight258.20
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1C(F)(F)F)CCC(=O)O
InChIInChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-9-15-5-8(16(9)6-7)2-4-10(17)18/h1,3,5-6H,2,4H2,(H,17,18)
InChIKeyUWCPSCLZPRVXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic Acid: A Differentiated Building Block for Fine‑Tuning Lipophilicity and Polarity in Early Drug Discovery


6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid (CAS 1540463‑21‑5) belongs to the imidazo[1,2‑a]pyridine‑3‑propanoic acid family, a heterocyclic scaffold widely used in medicinal chemistry and agrochemical research. The molecule features a fused imidazo[1,2‑a]pyridine core substituted at the 6‑position with an electron‑withdrawing trifluoromethyl group and a three‑carbon alkanoic acid side chain at the 3‑position . Its computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 54.6 Ų distinguish it sharply from the unsubstituted parent acid (XLogP3 0.1, TPSA 68 Ų) [1]. These quantifiable physicochemical differences translate directly into altered pharmacokinetic and target‑engagement profiles, making the compound a deliberate choice over its non‑fluorinated or methyl‑substituted analogues when modulation of lipophilicity and polarity is required for lead optimisation [1].

Why 6‑(Trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑propanoic Acid Cannot Be Simply Replaced by Its Des‑CF₃ or 6‑Methyl Congeners


The imidazo[1,2‑a]pyridine‑3‑propanoic acid scaffold is not a uniform commodity; even a single substituent change at the 6‑position dramatically alters the compound’s physicochemical fingerprint. Replacing the trifluoromethyl group with hydrogen (the parent acid) drops the computed XLogP3 by 2.3 log units (from 2.4 to 0.1) and raises the TPSA by 13.4 Ų (from 54.6 to 68 Ų), which can drastically reduce passive membrane permeability and alter target‑binding kinetics [1]. Similarly, exchanging CF₃ for a methyl group lowers the core lipophilicity by ~0.25 log units (XLogP3 2.35 for 6‑CF₃‑imidazo[1,2‑a]pyridine vs. 2.1 for the 6‑methyl analogue), a shift that has been linked to potency drops in structure‑activity relationship (SAR) studies of kinase and PDE inhibitors [2]. Because these differences are quantifiable and reproducible, generic substitution without re‑optimisation jeopardises lead‑like properties, metabolic stability, and ultimately the validity of in‑vivo data. The quantitative evidence below demonstrates precisely where this compound offers selection‑critical differentiation.

Quantitative Decision‑Critical Evidence: 6‑(Trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑propanoic Acid vs. the Closest Analogues


Lipophilicity Shift: +2.3 Log Units vs. the Des‑CF₃ Parent Acid

The introduction of a 6‑CF₃ group raises the computed XLogP3 by 2.3 log units compared to the unsubstituted imidazo[1,2‑a]pyridine‑3‑propanoic acid, moving the compound from a hydrophilic space (XLogP3 0.1) into a moderately lipophilic range (XLogP3 2.4) that is more compatible with passive membrane permeation [1]. This difference exceeds the typical 0.5–1.0 log unit threshold that often separates active from inactive analogues in cell‑based screens [1].

Drug Discovery Lead Optimisation Physicochemical Profiling

Topological Polar Surface Area Reduction: –13.4 Ų vs. the Unsubstituted Acid

The 6‑trifluoromethyl group lowers the TPSA from 68 Ų (unsubstituted acid) to 54.6 Ų, a reduction of 13.4 Ų [1]. This shifts the molecule closer to the empirical TPSA threshold of ≤60 Ų often associated with improved oral absorption and blood‑brain barrier penetration, whereas the des‑CF₃ analogue sits well above that threshold [1].

Medicinal Chemistry CNS Drug Design Permeability

Core‑Scaffold Lipophilicity: +0.25 Log Units vs. the 6‑Methyl Analogue

Focusing on the bicyclic core alone, 6‑(trifluoromethyl)imidazo[1,2‑a]pyridine exhibits an XLogP3 of 2.35, whereas the 6‑methyl congener measures 2.1 [1]. The 0.25‑log difference, though modest, has been correlated with measurable potency shifts in kinase inhibition SAR: for example, in a published Nek2 inhibitor series, a 6‑CF₃ analogue showed an IC50 of 13 nM compared to 12 nM for the 6‑H analogue in cell‑based assays, while solubility dropped from 81 µM to <2 µM, illustrating the delicate balance that this substituent offers .

SAR Kinase Inhibitors Lipophilic Efficiency

Hydrogen‑Bond Acceptor Enrichment: 6 vs. 4 Acceptors

The CF₃ group increases the hydrogen‑bond acceptor count from 4 (parent acid) to 6 [1]. This enrichment does not merely add bulk; the fluorine atoms can participate in orthogonal multipolar interactions with protein backbones and ordered water networks, a feature absent in the methyl or hydrogen analogues [1].

Molecular Recognition Solubility Crystal Engineering

Metabolic Stability Enhancement: Class‑Level Evidence for CF₃‑Substituted Imidazo[1,2‑a]pyridines

Published reviews on trifluoromethyl‑containing imidazo[1,2‑a]pyridines consistently attribute improved metabolic stability to the electron‑withdrawing and steric shielding effects of the CF₃ group, which slows cytochrome P450‑mediated oxidation at the 6‑position relative to methyl or hydrogen substituents [1]. However, no head‑to‑head quantitative microsomal stability data (e.g., intrinsic clearance, half‑life) for this specific compound versus its des‑CF₃ analogue have been published; the evidence therefore remains at the class‑level inference tier.

ADME Drug Metabolism Fluorine Chemistry

High‑Impact Application Scenarios for 6‑(Trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑propanoic Acid Based on Quantitative Differentiation


Lead Optimisation in Kinase and PDE Inhibitor Programmes Requiring Fine‑Tuned Lipophilicity

The 2.3‑log increase in XLogP3 relative to the parent acid, combined with the ability to add lipophilicity in smaller increments than a phenyl ring (Δ 0.25 vs. CH₃ on the core), makes this compound an ideal scaffold for medicinal chemistry teams balancing potency with lipophilic efficiency. The TPSA of 54.6 Ų also aligns with CNS drug‑likeness guidelines, positioning it for neuroscience kinase or phosphodiesterase targets where cell permeability is a known bottleneck [1][2].

Agrochemical Discovery: Nematicidal and Fungicidal Lead Scaffolds

The CF₃‑substituted imidazo[1,2‑a]pyridine core has demonstrated measurable nematicidal (LC50 40.31 mg/L against Caenorhabditis elegans) and fungicidal (EC50 3.33 mg/L against Rhizoctonia solani) activities when further functionalised [3]. The propanoic acid handle of the present compound allows direct conjugation with amino acid moieties, a strategy that has already produced derivatives outperforming commercial standards such as fosthiazate and fluopyram. The differentiated lipophilicity and TPSA of the 6‑CF₃ acid make it a more suitable starting point for these structure‑activity campaigns than the unsubstituted parent acid [1][3].

Parallel Library Synthesis and Diversity‑Oriented Drug Discovery

The compound’s propanoic acid side chain is readily converted into amides, esters, or hydrazides, enabling rapid generation of compound libraries. An established three‑component Michael‑type reaction allows parallel preparation of >2000 amide derivatives [4]. The distinct physicochemical signature (XLogP3 2.4, TPSA 54.6 Ų) provides a unique region of chemical space that is not accessible with the des‑CF₃ acid (XLogP3 0.1, TPSA 68 Ų), making this building block a strategic choice for library designers seeking to populate a moderately lipophilic, lower‑polarity quadrant [1][4].

CNS Drug Development Requiring Reduced TPSA and Enhanced Passive Permeability

The 13.4 Ų reduction in TPSA relative to the parent acid brings the compound below the 60 Ų empirical threshold for blood‑brain barrier penetration. This property, together with the moderate XLogP3 of 2.4, supports its prioritisation in CNS programmes over the unsubstituted analogue, which would be predicted to have negligible brain exposure based on its TPSA of 68 Ų [1]. Procurement for CNS‑focused medicinal chemistry is therefore directly justified by these computed parameters.

Quote Request

Request a Quote for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.